molecular formula C11H16N2O3 B1385788 2-[(3-Ethoxypropyl)amino]nicotinic acid CAS No. 1019386-84-5

2-[(3-Ethoxypropyl)amino]nicotinic acid

Cat. No.: B1385788
CAS No.: 1019386-84-5
M. Wt: 224.26 g/mol
InChI Key: QPRCTDCKBOVJPQ-UHFFFAOYSA-N
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Description

2-[(3-Ethoxypropyl)amino]nicotinic acid is a nicotinic acid derivative characterized by a pyridine-3-carboxylic acid backbone substituted at the 2-position with a (3-ethoxypropyl)amino group. The compound’s structure consists of a three-carbon propyl chain attached to the amino group, with an ethoxy (-OCH₂CH₃) moiety at the terminal carbon (position 3 of the propyl chain). This substitution pattern introduces both hydrophilic (carboxylic acid, amino) and hydrophobic (ethoxypropyl) regions, influencing its physicochemical and biological properties.

Properties

IUPAC Name

2-(3-ethoxypropylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-16-8-4-7-13-10-9(11(14)15)5-3-6-12-10/h3,5-6H,2,4,7-8H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRCTDCKBOVJPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Ethoxypropyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 3-ethoxypropylamine under controlled conditions. The reaction is carried out

Biological Activity

2-[(3-Ethoxypropyl)amino]nicotinic acid is a derivative of nicotinic acid that has garnered interest due to its potential biological activities. This compound is characterized by the presence of an ethoxypropyl amine group, which may influence its pharmacological properties. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N2O2C_{12}H_{17}N_{2}O_{2}. This structure includes a pyridine ring characteristic of nicotinic acids, with an ethoxypropyl side chain that may enhance solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to affect cell cycle regulation and promote programmed cell death in certain cancer cell lines .

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

  • Receptor Binding : The compound may bind to nicotinic acetylcholine receptors, influencing neurotransmitter release and cellular signaling pathways.
  • Enzyme Inhibition : It potentially inhibits enzymes involved in key metabolic processes, leading to altered cellular functions and enhanced therapeutic effects against pathogens and tumors .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Line Studies : In research involving human breast cancer cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacteria
AnticancerInduces apoptosis in cancer cells
Receptor InteractionBinds to nicotinic receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinic acid derivatives exhibit diverse biological activities, often modulated by substituent variations. Below is a comparative analysis of 2-[(3-Ethoxypropyl)amino]nicotinic acid with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s) Notable Properties
This compound Not provided C₁₁H₁₆N₂O₃ 224.26* Ethoxypropylamino (-NH-(CH₂)₃-OCH₂CH₃) Moderate hydrophobicity; balanced solubility
2-((Pyridin-4-ylmethyl)amino)nicotinic acid 854382-06-2 C₁₂H₁₁N₃O₂ 243.24 Pyridinylmethylamino (-NH-CH₂-C₅H₄N) High structural similarity (0.99); enhanced π-π interactions
2-[(4-Ethoxyphenyl)amino]nicotinic acid 4394-10-9 C₁₄H₁₄N₂O₃ 258.28 4-Ethoxyphenylamino (-NH-C₆H₄-OCH₂CH₃) Increased aromaticity; lower solubility
2-[(3-Methoxypropyl)amino]isonicotinic acid 1094292-11-1 C₁₀H₁₄N₂O₃ 210.23 Methoxypropylamino (-NH-(CH₂)₃-OCH₃) Shorter alkoxy chain; higher solubility vs. ethoxy analog
2-(Cyclopropylamino)nicotinic acid 639807-18-4 C₉H₁₀N₂O₂ 178.19 Cyclopropylamino (-NH-C₃H₅) Rigid cyclic structure; altered steric effects

Key Findings:

Substituent Effects on Solubility: The ethoxypropyl group in this compound introduces moderate hydrophobicity compared to the methoxypropyl analog (2-[(3-Methoxypropyl)amino]isonicotinic acid), which has a shorter alkoxy chain and higher aqueous solubility . Aromatic substituents, such as in 2-[(4-Ethoxyphenyl)amino]nicotinic acid, reduce solubility due to increased lipophilicity from the phenyl ring .

Bioactivity Implications: The pyridinylmethyl group in 2-((Pyridin-4-ylmethyl)amino)nicotinic acid (similarity score 0.99) may enhance binding to enzymes or receptors via π-stacking, whereas alkyl chains (e.g., ethoxypropyl) could improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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